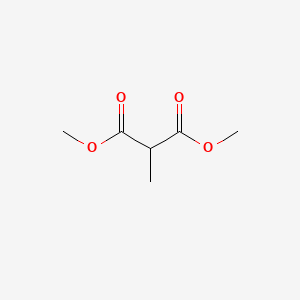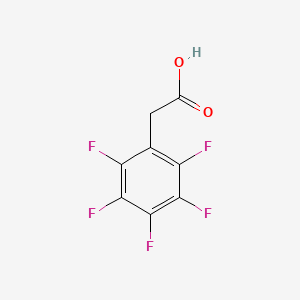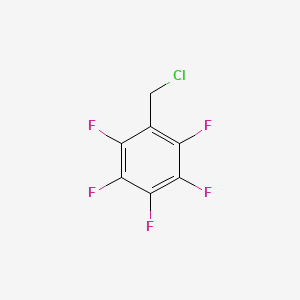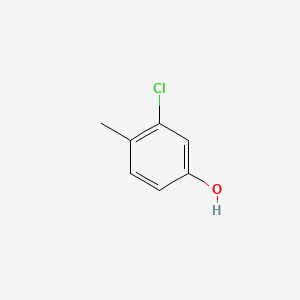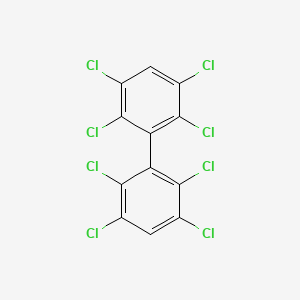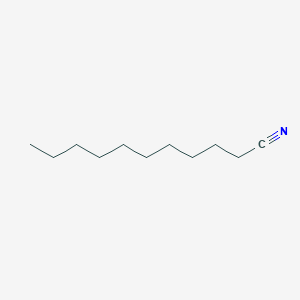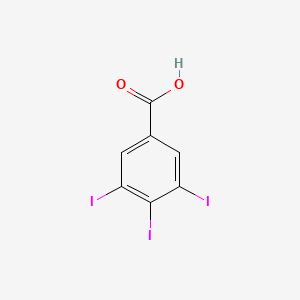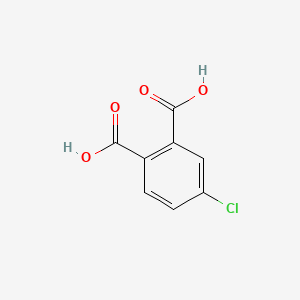
4-氯代邻苯二甲酸
概述
描述
4-Chlorophthalic acid is an organic compound with the molecular formula C8H5ClO4. It is a derivative of phthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including organic synthesis and material science .
科学研究应用
4-Chlorophthalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and resins, particularly in the manufacture of polyimides.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chlorophthalic acid can be synthesized through several methods. One common approach involves the chlorination of phthalic anhydride. This process typically requires the use of chlorine gas and a catalyst under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, 4-Chlorophthalic acid is often produced by the Diels-Alder reaction of maleic anhydride with chloroprene, followed by aromatization using liquid bromine. This method is preferred due to its efficiency and high yield .
化学反应分析
Types of Reactions: 4-Chlorophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex structures, such as anhydrides
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products Formed:
Substitution: 4-Hydroxyphthalic acid.
Reduction: 4-Chlorobenzyl alcohol.
Oxidation: 4-Chlorophthalic anhydride
作用机制
The mechanism of action of 4-Chlorophthalic acid involves its interaction with various molecular targets. In chemical reactions, the chlorine atom and carboxylic acid groups play crucial roles in determining the reactivity and selectivity of the compound. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution, depending on the reaction conditions .
相似化合物的比较
Phthalic Acid: The parent compound, lacking the chlorine substitution.
3-Chlorophthalic Acid: An isomer with the chlorine atom in a different position.
4-Bromophthalic Acid: Similar structure with a bromine atom instead of chlorine
Uniqueness: 4-Chlorophthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where selective reactivity is required .
属性
IUPAC Name |
4-chlorophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIPPHSQIBKWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045022 | |
| Record name | 4-Chlorophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-20-3 | |
| Record name | 4-Chlorophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLOROPHTHALIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chlorophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7T40O3AM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the solubility behavior of 4-chlorophthalic acid?
A1: The solubility of 4-chlorophthalic acid has been investigated in various solvents. Research indicates that its solubility in water increases with temperature []. Specifically, the solubility of 4-chlorophthalic acid in water was measured at temperatures ranging from 283.15 K to 333.15 K []. Additionally, its solubility has been studied in organic solvents like ethyl acetate, acetone, and 1,4-dioxane, with the findings fitted to the modified Apelblat equation for correlation [].
Q2: Can you describe the solid-liquid phase behavior of mixtures containing 4-chlorophthalic acid?
A2: Research has explored the solid-liquid phase equilibrium of the ternary system comprising 3-chlorophthalic acid, 4-chlorophthalic acid, and water at 283.15 K and 313.15 K []. The study revealed the formation of an adductive compound with the formula (3-C6H3Cl(COOH)2 · 4- C6H3Cl(COOH)2) alongside the individual acids []. The phase diagrams, constructed based on solubility measurements, indicated that the crystallization field of 3-chlorophthalic acid was more prominent than that of the adduct or 4-chlorophthalic acid at both temperatures []. This information is crucial for understanding crystallization processes and separation methods for these compounds.
Q3: Are there any analytical methods for quantifying 4-chlorophthalic acid and related compounds?
A3: Yes, high-performance liquid chromatography (HPLC) has been employed for the simultaneous determination of 4-chlorophthalic acid, its isomer 3-chlorophthalic acid, and their corresponding anhydride forms []. This method utilizes a Luna-C18 column, a methanol-ammonium dihydrogen phosphate mobile phase, and UV detection at 240 nm []. The anhydride forms are converted to their respective monochloro-O-carboxyl ethyl benzoate isomers through esterification with ethanol prior to analysis [].
Q4: Has the biodegradation of 4-chlorophthalic acid been studied?
A4: Research has shown that certain bacterial species can degrade 4-chlorophthalic acid. For instance, a mixed bacterial culture (ON-7) and Bacillus sp. strain FO were found to decarboxylate 4-chlorophthalic acid, resulting in the formation of 3-chlorobenzoic acid []. This decarboxylation process is attributed to a novel decarboxylase enzyme found in these microorganisms []. Understanding these biodegradation pathways is essential for evaluating the environmental fate of 4-chlorophthalic acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-Benzo[c]carbazole](/img/structure/B1346553.png)



